molecular formula C19H16N2O2S B2474592 benzofuran-2-yl(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851864-65-8

benzofuran-2-yl(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No. B2474592
CAS RN: 851864-65-8
M. Wt: 336.41
InChI Key: NXCOMEWGIJZIKF-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic compound. It is part of a class of compounds known as benzofuran compounds, which are ubiquitous in nature . Benzofuran compounds have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

The synthesis of benzofuran compounds, including benzofuran-2-yl(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone, often involves the use of condensation . A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI) .


Molecular Structure Analysis

The molecular structure of benzofuran-2-yl(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone can be confirmed by IR, 1H and 13C-NMR, MS spectra and HRMS spectral data .


Chemical Reactions Analysis

Benzofuran compounds, including benzofuran-2-yl(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone, have been shown to display outstanding antibacterial activity . The compounds with substituent on the 3rd position of the imidazole ring displayed outstanding antibacterial activity .

Scientific Research Applications

Antibacterial and Antifungal Properties

Benzofuran derivatives have attracted attention due to their potential antimicrobial activity. Research has shown that this compound exhibits antibacterial and antifungal properties. It has been tested against various microorganisms, and some promising results have been observed . Further studies could explore its mechanism of action and optimize its efficacy.

Anticancer Potential

While specific studies on this compound’s anticancer activity are limited, related benzofuran derivatives have shown promise. For instance, benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds were evaluated for their anticancer effects against the human ovarian cancer cell line A2780 . Investigating the cytotoxicity and potential targets of our compound could provide valuable insights.

Anti-Inflammatory Applications

Oxime ethers, a class of compounds that includes our benzofuran derivative, have been explored as nonsteroidal anti-inflammatory drugs (NSAIDs) in recent years . Investigating its anti-inflammatory properties and potential mechanisms could lead to novel therapeutic agents.

Insect Growth Regulation

Oxime ethers have also been studied as insect growth regulators . Considering the structural features of our compound, it might exhibit insecticidal properties. Further research could explore its effects on insect development and survival.

Material Science Applications

Oxime ethers have been used in various materials with steroidal effects . Investigating the material properties of our compound, such as its solubility, stability, and interactions with other molecules, could open up new avenues in material science.

Mechanism of Action

While the exact mechanism of action for benzofuran-2-yl(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone is not specified in the search results, benzofuran compounds are known for their diverse pharmacological activities . They have been used in the treatment of various diseases and have potential applications in many aspects .

Future Directions

Benzofuran compounds, including benzofuran-2-yl(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . They are considered potential natural drug lead compounds . Future research may focus on the discovery and development of new antimicrobial agents, given the resistance of microorganisms towards existing antimicrobial agents .

properties

IUPAC Name

1-benzofuran-2-yl-(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c22-18(17-12-15-8-4-5-9-16(15)23-17)21-11-10-20-19(21)24-13-14-6-2-1-3-7-14/h1-9,12H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCOMEWGIJZIKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzofuran-2-yl(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone

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